molecular formula C13H18N2O3 B502430 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide

2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide

Katalognummer: B502430
Molekulargewicht: 250.29g/mol
InChI-Schlüssel: FVNKOYKNZYHFJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxyphenol with prop-2-en-1-ylamine to form an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the acetamide group can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide involves its interaction with specific molecular targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetamide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29g/mol

IUPAC-Name

2-[2-methoxy-6-[(prop-2-enylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C13H18N2O3/c1-3-7-15-8-10-5-4-6-11(17-2)13(10)18-9-12(14)16/h3-6,15H,1,7-9H2,2H3,(H2,14,16)

InChI-Schlüssel

FVNKOYKNZYHFJA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC(=O)N)CNCC=C

Kanonische SMILES

COC1=CC=CC(=C1OCC(=O)N)CNCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.